molecular formula C17H13ClN6 B5517309 1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5517309
M. Wt: 336.8 g/mol
InChI Key: LJFRHFCBNFUAJN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H13ClN6 and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0890221 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of various benzimidazole derivatives, showcasing its versatility in forming structurally diverse compounds with potential biological activities (Fikry et al., 2015).

Characterization and Crystal Studies

  • Characterization studies, including X-ray crystallography, have been conducted on pyrazole derivatives, which can include compounds like 1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These studies help in understanding the structural and chemical properties of such compounds (Titi et al., 2020).

Antimicrobial and Anticancer Activity

  • This compound has been explored for its potential antimicrobial and anticancer activities. Certain derivatives have shown higher anticancer activity compared to standard drugs, and good to excellent antimicrobial properties (Hafez et al., 2016).

Adenosine Receptor Affinity

  • Studies on pyrazolo[3,4-d]pyrimidine analogues of this compound have shown affinity for A1 adenosine receptors, indicating potential therapeutic applications (Harden et al., 1991).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could be interesting to explore its potential as a kinase inhibitor, given the known activities of other pyrazolo[3,4-d]pyrimidines .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6/c18-12-4-6-14(7-5-12)24-17-15(10-23-24)16(21-11-22-17)20-9-13-3-1-2-8-19-13/h1-8,10-11H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFRHFCBNFUAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.